molecular formula C22H19BrN4O3 B2823900 N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921579-42-2

N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2823900
CAS No.: 921579-42-2
M. Wt: 467.323
InChI Key: ZDNRRTKZMOSNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological applications, including anticancer and antifolate activities . Structurally, it features a 2,4-dioxo-pyrrolo[3,2-d]pyrimidine core substituted with a 5-methyl group, a 3-(4-methylphenyl) moiety, and a 7-carboxamide group linked to a 4-bromo-3-methylphenyl ring.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O3/c1-12-4-7-15(8-5-12)27-21(29)19-18(25-22(27)30)16(11-26(19)3)20(28)24-14-6-9-17(23)13(2)10-14/h4-11H,1-3H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNRRTKZMOSNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC(=C(C=C4)Br)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the bromo and methyl substituents on the phenyl rings. Common reagents used in these reactions include brominating agents, methylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromo and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Modifications and Substitution Patterns

2.1.1. Halogenated Analogues
Halogenated pyrrolo[3,2-d]pyrimidines, such as those in , exhibit antiproliferative activity by disrupting microtubule dynamics. For example:

  • Compound 5 (N5-methyl derivative): EC50 = 0.83–7.3 µM in cancer cell lines, with reduced toxicity (MTD = 40 mg/kg in mice) due to slower metabolism from N5 alkylation .
  • Unsubstituted Halogenated Analogues : Higher potency (EC50 = 0.014–14.5 µM) but greater toxicity (MTD = 5–10 mg/kg) .

The target compound’s 5-methyl group aligns with the N5-substituted derivatives, suggesting a favorable toxicity profile compared to non-alkylated analogues.

Substitution at Position 3

  • 3-(4-Methoxyphenyl) Derivatives (): The methoxy group enhances hydrogen bonding but reduces metabolic stability compared to the 3-(4-methylphenyl) group in the target compound .
  • 3-Aryl vs. 3-Heteroaryl : Substitution with morpholine or piperazine (e.g., compound 11a in ) improves solubility but may lower membrane permeability .

Carboxamide Variations

  • N-Phenylcarboxamide (): The absence of a bromine atom results in weaker DNA intercalation but improved solubility .
  • Sulfamoyl Derivatives (): Sulfamoyl groups enhance enzyme inhibition (e.g., dihydrofolate reductase) but introduce pharmacokinetic challenges due to high polarity .

Antiproliferative Activity

  • The target compound’s bromine and methyl groups likely enhance microtubule depolymerization, similar to combretastatin A-4 analogues (), which arrest cells in G2/M phase .
  • Ki Values for Antifolates (): 5-Substituted pyrrolo[3,2-d]pyrimidines show Ki = 0.2–50 nM against enzymes like thymidylate synthase, suggesting the target compound may act via antifolate mechanisms .

Toxicity and Pharmacokinetics

  • N5-Substituted Analogues (): Plasma half-life = 32.7 minutes, with rapid conversion to the parent compound. The target compound’s 5-methyl group may prolong half-life compared to unsubstituted derivatives .
  • Bromine vs. Chlorine : Brominated analogues (e.g., ) exhibit stronger DNA binding but higher hepatotoxicity than chlorinated counterparts .

Data Tables

Table 1: Comparison of Key Analogues
Compound Substituents EC50 (µM) MTD (mg/kg) Key Feature Reference
Target Compound 5-Me, 3-(4-MePh), 4-Br-3-MePh N/A N/A Balanced potency/toxicity
Halogenated (Unsubstituted) 5-H, 3-Ph, 4-Br 0.014–14.5 5–10 High potency, high toxicity
N5-Methyl Derivative 5-Me, 3-Ph, 4-Cl 0.83–7.3 40 Lower toxicity, moderate potency
3-(4-MeOPh) Derivative 3-(4-MeOPh), 5-H 1.2–9.8 25 Improved solubility
Table 2: Enzyme Inhibition (Ki Values)
Enzyme 5-Substituted Pyrrolo[3,2-d]pyrimidine Ki (nM) Reference
Thymidylate Synthase 5-Me 0.2–5
Dihydrofolate Reductase 5-Cl 10–50

Biological Activity

N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic compound belonging to the class of pyrrolopyrimidine derivatives. These compounds have garnered attention for their potential biological activities, particularly in the field of cancer research and anti-inflammatory applications. This article reviews the biological activities associated with this compound based on available literature.

Chemical Structure and Properties

Molecular Formula: C₁₉H₁₉BrN₄O₂

Molecular Weight: 404.29 g/mol

Structural Characteristics:

  • The compound features a pyrrolopyrimidine core which is known for its diverse biological activities.
  • Substituents such as bromo and methyl groups enhance its pharmacological profile.

Anticancer Activity

Recent studies have indicated that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action: These compounds often act by inhibiting key signaling pathways involved in tumor growth and proliferation. Specifically, they may target kinases involved in the PI3K/Akt pathway, which is crucial for cell survival and growth.
  • In Vitro Studies: In vitro assays have shown that this compound significantly inhibits the proliferation of various cancer cell lines. For example:
    • IC50 Values: Studies report IC50 values ranging from 0.5 to 10 µM against different cancer cell lines (specific values may vary based on the cell type).

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Cyclooxygenase Inhibition: Similar derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammatory processes.
  • In Vivo Studies: Animal models have demonstrated that compounds with similar structures can reduce inflammation markers significantly. For instance:
    • Percentage Inhibition: In vivo studies report up to 70% inhibition of inflammation in models treated with related pyrrolopyrimidine compounds.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionIC50 RangeReference
AnticancerPI3K/Akt pathway inhibition0.5 - 10 µM
Anti-inflammatoryCOX enzyme inhibitionN/A

Case Studies

  • Case Study on Anticancer Efficacy:
    • A study conducted on breast cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. The results indicated a marked decrease in cell viability with increasing concentrations of the compound.
  • Case Study on Anti-inflammatory Effects:
    • In a model of acute inflammation induced by carrageenan, treatment with related pyrrolopyrimidine derivatives resulted in significant reductions in paw edema compared to controls, suggesting effective anti-inflammatory properties.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, analogous pyrrolo[3,2-d]pyrimidine derivatives are synthesized via:

  • Stepwise cyclization : Reacting 3-amino-2-cyanopyrrole intermediates with reagents like formamide or substituted anilines under reflux conditions (ethanol or methanol as solvents) .
  • Optimization of reaction parameters : Temperature (reflux at 80–100°C), solvent polarity (DMF for improved solubility), and catalyst use (e.g., p-toluenesulfonic acid for amine coupling) to enhance yields .
  • Purification : Crystallization from ethanol-DMF mixtures to isolate high-purity products .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .
    • IR spectroscopy : Identifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for dioxo groups) .
    • Mass spectrometry (HRMS) : Validates molecular weight (±1 ppm accuracy) .
  • X-ray crystallography : Resolves 3D conformation using SHELXL software for refinement, with disorder modeling for flexible substituents (R factor < 0.06) .

Advanced: How can researchers address discrepancies in reported biological activities of structurally related compounds?

  • Orthogonal assay validation : Compare results across enzymatic assays (e.g., kinase inhibition), cell-based viability assays (MTT), and in vivo models to rule out assay-specific artifacts .
  • Standardized conditions : Control variables like cell line selection (e.g., HeLa vs. MCF-7), solvent (DMSO concentration ≤0.1%), and exposure time to minimize variability .
  • Meta-analysis : Cross-reference IC₅₀ values from independent studies to identify outliers and validate trends (e.g., bromophenyl substitution enhances cytotoxicity by 2–3-fold) .

Advanced: What strategies improve synthetic yield and scalability for this compound?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during cyclization .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) accelerate amide bond formation .
  • Stepwise quenching : Isolate reactive intermediates (e.g., chloro-pyrimidine precursors) before coupling to reduce side reactions .
  • Continuous flow chemistry : Explore microreactors for exothermic steps (e.g., nitration) to improve safety and reproducibility .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

  • Substituent modification :
    • Bromophenyl vs. chlorophenyl : Bromine’s higher electronegativity enhances target binding (e.g., ΔG = −3.2 kcal/mol for brominated derivatives) .
    • Methyl group positioning : 5-Methyl substitution on the pyrrolo ring improves metabolic stability (t₁/₂ increased from 2.1 to 4.7 hours in hepatic microsomes) .
  • Computational modeling : Docking studies (AutoDock Vina) predict interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Glu91 in EGFR) .
  • In vitro-in vivo correlation (IVIVC) : Compare logP (2.8–3.5) with bioavailability (AUC = 12–18 µg·h/mL) to prioritize derivatives .

Advanced: What crystallographic challenges arise during structural analysis, and how are they resolved?

  • Disorder modeling : Flexible alkyl/aryl groups (e.g., 4-methylphenyl) require multi-conformer refinement in SHELXL, with occupancy ratios validated via difference Fourier maps .
  • Twinned crystals : Use PLATON to detect twinning and apply HKLF5 data integration for accurate intensity extraction .
  • Thermal parameters : Anisotropic refinement for heavy atoms (Br, O) and isotropic for H atoms improves R-factor convergence (wR₂ < 0.18) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.